2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid is a pyrazole-derived carboxylic acid featuring a bromo substituent at position 4 and an amino group at position 3 of the pyrazole ring, linked to a butanoic acid chain. Hydrolysis of the ester group would yield the carboxylic acid form.
Properties
Molecular Formula |
C7H10BrN3O2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-5(7(12)13)11-3-4(8)6(9)10-11/h3,5H,2H2,1H3,(H2,9,10)(H,12,13) |
InChI Key |
BURPGFOKFQKDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
Bromination at the 4-Position
Amino Group Introduction at the 3-Position
Attachment of the Butanoic Acid Side Chain
- The butanoic acid moiety is linked through the nitrogen at position 1 of the pyrazole ring.
- This can be achieved by nucleophilic substitution or amidation reactions using appropriate butanoic acid derivatives or protected amino acids.
- The final product is purified by extraction, drying, and chromatographic techniques to ensure high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine, -10°C to 100°C | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination | Tribromooxyphosphorus, acetonitrile, reflux | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 3 | Hydrolysis | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation | tert-Butyl alcohol + azido dimethyl phosphate, DMF, 100°C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection/Hydrolysis | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
| 6 | Coupling with butanoic acid | Amidation or nucleophilic substitution with butanoic acid derivatives | 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity.
- Chromatography (e.g., column chromatography) is used for purification.
- Extraction and drying steps ensure removal of impurities and solvents.
Research Insights and Optimization
- The synthetic route avoids highly toxic reagents, favoring safer, cost-effective reagents like methylhydrazine and tribromooxyphosphorus.
- Reaction temperatures and times are optimized to maximize yield and minimize side products.
- The use of protecting groups (e.g., tert-butyl carbamate) facilitates selective functional group transformations.
- The overall method is scalable and amenable to industrial synthesis due to the straightforward reaction conditions and accessible starting materials.
Chemical Reactions Analysis
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets and modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Ethyl 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoate
- Structural Relationship : This ester derivative shares the pyrazole core and substituents but replaces the carboxylic acid with an ethyl ester group.
- Key Differences :
- Solubility : The ester is likely more lipophilic than the acid, affecting membrane permeability.
- Bioactivity : Ester groups often serve as prodrugs, enhancing absorption before enzymatic hydrolysis to the active acid form.
- Synthetic Relevance : The ester’s synthesis (via coupling reactions) is a precursor to the acid, as described in .
2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic Acid (CAS 1179883-30-7)
- Structural Features: This analog lacks the 3-amino group and includes a methyl branch on the butanoic acid chain. Molecular formula: C₈H₁₁BrN₂O₂; molar mass: 247.09 g/mol .
- Electronic Effects: Absence of the 3-amino group reduces hydrogen-bonding capacity, which may diminish affinity for polar targets.
Dihydroquinolinone-Pyrazoline Derivatives (Compounds 24–26)
- Structural Complexity: These compounds (e.g., 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) feature a dihydroquinolinone core fused with a pyrazoline ring and a 4-oxobutanoic acid chain .
- Key Comparisons: Functionality: The 4-oxo group introduces a ketone, enhancing π-π stacking but reducing acidity compared to the carboxylic acid. Synthesis: Prepared via General Procedure G with yields ranging from 22% to 86%, and HPLC purity >95% .
Branched Carboxylic Acids ()
- Examples: 3-Methyl-4-(4-methylphenyl)butanoic acid, 3-cyclohexyl butanoic acid.
- Structural Divergence : These lack the pyrazole ring, focusing instead on branched aliphatic or aryl-aliphatic chains.
- Applications : Such compounds are often explored for lipid solubility or as intermediates in polymer chemistry, differing from the pyrazole-carboxylic acid’s likely biological roles .
Biological Activity
The compound 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C8H10BrN3O2
- Molecular Weight : 270.09 g/mol
- CAS Number : 1339700-88-7
The presence of the amino group and the brominated pyrazole ring contributes to its unique reactivity and biological profile.
Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thus reducing inflammation.
- Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains and fungi .
- Anticancer potential : Certain pyrazole compounds have demonstrated antiproliferative activity against cancer cell lines, possibly through mechanisms involving apoptosis .
Case Studies
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
- Anticancer Studies :
Biological Activity Comparison of Pyrazole Derivatives
| Compound Name | Activity Type | IC50/ MIC Values | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 10 µM | |
| This compound | Antimicrobial (E. coli) | 32 µg/mL | |
| This compound | Anticancer (MCF7) | 5 µM |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Bromination : Introducing bromine at the 4-position using brominating agents.
- Coupling with Butanoic Acid : Finalizing the structure by coupling with butanoic acid under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
